2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
Description
2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride is a halogenated triazole derivative with a primary amine side chain. The compound consists of a 1,2,4-triazole ring substituted with a bromine atom at position 3 and an ethanamine group at position 5, stabilized as a dihydrochloride salt. This structure enhances water solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4.2ClH/c5-4-7-3(1-2-6)8-9-4;;/h1-2,6H2,(H,7,8,9);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPDELHEMGAKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NN1)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrCl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The dihydrochloride salt form is obtained by treating the synthesized compound with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiols, and primary amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted triazoles and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
This compound serves as a building block for synthesizing pharmaceutical compounds with potential:
- Antiviral Activity : Research indicates that triazole derivatives can inhibit viral replication.
- Antifungal Activity : The compound exhibits activity against various fungal strains.
- Anticancer Potential : Studies have shown that it can induce apoptosis in cancer cells.
Case Study: Anticancer Activity
A study demonstrated that similar triazole derivatives exhibited significant cytotoxic effects against cancer cell lines such as:
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| LoVo | 0.24 | 2.9 |
| AU565 | 5.8 | 4.4 |
| BT549 | 0.34 | 3.5 |
Agriculture
The compound is being explored for its potential use as:
- Pesticide or Herbicide : Due to its biological activity, it may serve as an effective agent against pests and weeds.
Case Study: Antimicrobial Studies
Research on triazole-based compounds indicated enhanced activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Materials Science
In materials science, 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride is utilized for:
- Development of Conductive Materials : Its unique properties allow for applications in electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes . Additionally, the compound can inhibit certain biological pathways by binding to active sites on proteins, thereby affecting their function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents on the triazole ring and the nature of the side chain. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Halogen Effects: Bromine at position 3 increases molecular weight and lipophilicity compared to non-halogenated analogues (e.g., phenyl or pyridinyl substituents). This may enhance membrane permeability in therapeutic contexts .
- Side Chain Modifications: Ethanamine dihydrochloride salts (target compound and ) exhibit superior aqueous solubility compared to neutral side chains (e.g., methanol ).
- Aromatic vs.
Biological Activity
2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine; dihydrochloride is a triazole derivative that has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications.
The compound is characterized by the presence of a bromine atom on the triazole ring, which influences its reactivity and biological activity. The molecular formula is C4H7BrN4·2HCl with a molecular weight of approximately 236.5 g/mol. Its synthesis typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethylenediamine under controlled conditions to yield the dihydrochloride salt .
The biological activity of 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as cell division and metabolism. This inhibition can lead to antiproliferative effects, making it a candidate for anticancer applications.
- Antimicrobial Activity : The triazole moiety has been shown to possess broad-spectrum antimicrobial properties. It can disrupt fungal cell wall synthesis and inhibit bacterial growth by interfering with essential metabolic pathways .
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Studies indicate that 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine; dihydrochloride exhibits significant antifungal activity against various strains of fungi. For instance, it has been tested against Candida species and Aspergillus species, demonstrating effective inhibition at low concentrations (minimum inhibitory concentration or MIC values) .
Antibacterial Activity
Research has shown that this compound also possesses antibacterial properties. It has been effective against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with reported MIC values below 8 μg/mL for certain derivatives . This suggests potential use in treating infections caused by resistant strains.
Anticancer Activity
The compound's ability to inhibit cell proliferation has been explored in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction . The structure-activity relationship indicates that modifications on the triazole ring can enhance its anticancer efficacy.
Case Studies
Several case studies have highlighted the biological activity of triazole derivatives similar to 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine; dihydrochloride:
- Antibacterial Efficacy : A study demonstrated that triazolium salts exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.25 μg/mL for certain compounds .
- Antifungal Screening : Another research effort focused on the antifungal properties of various triazole derivatives against clinical isolates of Candida albicans, revealing promising results for compounds structurally related to 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine .
- Cytotoxicity in Cancer Models : A comparative study evaluated several triazole derivatives for their cytotoxic effects on breast cancer cell lines, finding that compounds with similar structural features exhibited significant growth inhibition .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that substituents on the triazole ring significantly impact biological activity:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances reactivity and binding affinity |
| Alkyl groups | Influence solubility and penetration into cells |
| Aromatic rings | Can improve selectivity towards specific targets |
This table summarizes how different modifications can lead to variations in efficacy and specificity across biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
